(7-Benzyloxyindol-1-yl)acetic acid
Overview
Description
(7-Benzyloxyindol-1-yl)acetic acid is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
(7-Benzyloxyindol-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the expressions of important regulatory genes such as agrA, sarA, and saeS in Staphylococcus aureus . These interactions are crucial as they can influence the virulence of the bacteria without affecting its growth, making it a potential candidate for antivirulence strategies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in Staphylococcus aureus, it represses the expression of several virulence genes, including α-hemolysin gene hla, enterotoxin seb, and protease genes splA and sspA . This repression reduces the virulence of the bacteria, making it more susceptible to the host immune system.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of gene expression. It inhibits the production of staphyloxanthin, a yellow carotenoid that promotes resistance to reactive oxygen species and the host immune system . By repressing the expression of virulence genes and modulating regulatory genes, it reduces the virulence of Staphylococcus aureus.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can attenuate the virulence of Staphylococcus aureus over time, making the bacteria more susceptible to oxidative stress and immune responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces bacterial virulence without affecting cell viability. At higher doses, it may exhibit toxic or adverse effects. The threshold effects observed in these studies are essential for determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its interaction with regulatory genes in Staphylococcus aureus affects the production of virulence factors, thereby altering the metabolic state of the bacteria .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity. The compound’s ability to modulate gene expression and reduce virulence is dependent on its effective transport and distribution within the bacterial cells .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. These localization mechanisms are essential for its ability to modulate gene expression and reduce bacterial virulence .
Biological Activity
(7-Benzyloxyindol-1-yl)acetic acid is an indole derivative that has garnered interest due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Profile
- Chemical Name : this compound
- CAS Number : 914349-77-5
- Molecular Formula : C17H15NO3
- Molecular Weight : 281.3059 g/mol
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against biofilm formation in Candida albicans. In vitro and in vivo research demonstrated that (7-Benzyloxyindole) significantly suppressed biofilm generation more effectively than traditional antifungal agents like fluconazole. Specifically, it was shown to inhibit biofilm formation at a concentration of 0.02 mM without affecting planktonic cells, indicating a targeted mechanism of action against biofilms rather than general fungal growth .
Comparison of Biofilm Inhibition
Compound | Concentration (mM) | Biofilm Inhibition Effect |
---|---|---|
(7-Benzyloxyindole) | 0.02 | High |
Fluconazole | Variable | Moderate |
4-Fluoroindole | Variable | Moderate |
5-Iodoindole | Variable | Moderate |
Anticancer Properties
The anti-cancer potential of this compound has been investigated in various cancer cell lines. Preliminary findings suggest that this compound exhibits cytotoxic effects against several human cancer cell lines, including breast (MCF-7), lung (H460), and pancreatic (MiaPaCa-2) cancer cells. The mechanism appears to involve the disruption of cell cycle proteins and interference with mitochondrial function, leading to apoptosis in cancer cells .
Case Studies and Research Findings
-
Indole Derivatives Against Staphylococcus aureus :
A study demonstrated that indole derivatives, including (7-Benzyloxyindole), attenuated the virulence of Staphylococcus aureus, suggesting potential applications in antivirulence strategies against persistent infections . -
Inhibition of Biofilm Formation :
Research indicated that (7-Benzyloxyindole) not only inhibited biofilm formation but also reduced metabolic activity in mature biofilms, showcasing its dual action as both a preventative and a treatment agent for established infections . -
Cytotoxicity Screening :
A focused library synthesis revealed that the compound exhibited a broad spectrum of activity across various cancer cell lines, with IC50 values indicating significant cytotoxicity at low concentrations .
Properties
IUPAC Name |
2-(7-phenylmethoxyindol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(20)11-18-10-9-14-7-4-8-15(17(14)18)21-12-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWSRYKKBMUZIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N(C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661733 | |
Record name | [7-(Benzyloxy)-1H-indol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-77-2 | |
Record name | [7-(Benzyloxy)-1H-indol-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.